molecular formula C10H15NO B3085381 2-Methyl-6-propoxyaniline CAS No. 1154910-84-5

2-Methyl-6-propoxyaniline

Cat. No.: B3085381
CAS No.: 1154910-84-5
M. Wt: 165.23 g/mol
InChI Key: CXKHEBBUDDYOPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Methyl-6-propoxyaniline is 165.23 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Ortho-Substituted-N-Methylanilines : o-Bromo-N-methyl-N-n-propoxyaniline, a compound related to 2-Methyl-6-propoxyaniline, is used in the synthesis of ortho-substituted-N-methylanilines. This process involves halogen-metal exchange with butyllithium and subsequent reaction with various electrophiles. The products derived from this process have applications in the synthesis of various aniline derivatives (Sisko & Weinreb, 1988).

Spectroscopic Studies

  • Vibrational Spectra Analysis : The study of vibrational spectra of related compounds like 2-chloro-5-methylaniline provides insights into the structural and spectroscopic properties of such molecules. This includes the use of FT-IR and FT-Raman spectra in both theoretical and experimental analysis, which is crucial for understanding the molecular interactions and properties of such compounds (Karabacak, Karagöz, & Kurt, 2008).

Chemical Process Development

  • New Synthesis Processes : Research on the synthesis of related compounds like 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline explores new chemical processes. This involves using different starting materials and reaction conditions to achieve high purity and yield, demonstrating the compound's relevance in developing efficient synthetic methods for related chemical entities (Xie Congxia, 2004).

Applications in Molecular Interactions

  • Molecular Interactions in Binary Mixtures : Studies on the molecular interactions between polar systems like N-methyl aniline and alcohols contribute to understanding the behavior of this compound in various environments. This research, involving calculations of dipole moments and other thermodynamic values, provides insights into the interaction dynamics of such molecules (Krishna & Mohan, 2012).

Environmental and Safety Considerations

  • Substitution of Petroleum-Based Solvents : Research into bio-based solvents like 2-methyloxolane (2-MeOx) as alternatives to conventional petroleum-based solvents for extracting natural products has environmental implications. Such studies are vital in evaluating the potential of this compound and related compounds in reducing environmental impacts (Rapinel et al., 2020).

Properties

IUPAC Name

2-methyl-6-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-7-12-9-6-4-5-8(2)10(9)11/h4-6H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKHEBBUDDYOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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